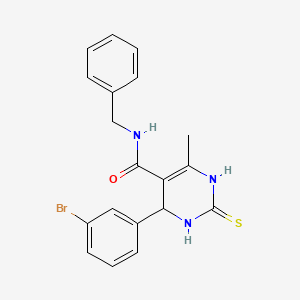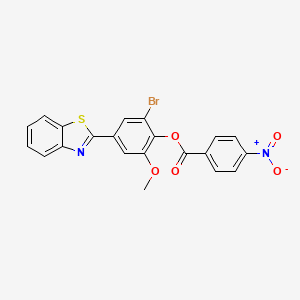![molecular formula C20H17ClN2O3S B4187082 N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4187082.png)
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide
Descripción general
Descripción
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide, also known as CPTH2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor of histone acetyltransferase, which is involved in the regulation of gene expression.
Mecanismo De Acción
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide inhibits the activity of histone acetyltransferase, which is an enzyme that adds acetyl groups to histone proteins. Histone acetylation is a key mechanism of gene expression regulation, and aberrant histone acetylation has been implicated in various diseases. By inhibiting histone acetyltransferase, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide can regulate gene expression and potentially treat diseases that are caused by dysregulated gene expression.
Biochemical and Physiological Effects:
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models. In inflammation research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide is its specificity towards histone acetyltransferase, which allows for targeted regulation of gene expression. However, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide also has limitations, such as its low solubility in water and potential toxicity at high concentrations. Additionally, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide may have off-target effects on other enzymes and proteins, which can complicate experimental results.
Direcciones Futuras
There are several future directions for N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide research. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide in vivo, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide and its potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide in humans.
Aplicaciones Científicas De Investigación
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to inhibit the growth of cancer cells by regulating gene expression. In neurodegenerative disease research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been found to reduce the accumulation of toxic proteins in the brain, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In inflammation research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
Propiedades
IUPAC Name |
N-[[3-chloro-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-5-18(24)23-20(27)22-13-8-9-14(16(21)11-13)15-10-12-6-3-4-7-17(12)26-19(15)25/h3-4,6-11H,2,5H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHAMKMWPHWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)C2=CC3=CC=CC=C3OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide](/img/structure/B4187008.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4187034.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)
![dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4187051.png)
![N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]-1-butanesulfonamide](/img/structure/B4187055.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile](/img/structure/B4187074.png)
![2-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4187085.png)

![2-{[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4187102.png)
![9-(1-naphthyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4187104.png)